molecular formula C20H21O5PS B2384374 Tosyloxymethyldiphenylphosphine oxide CAS No. 33730-69-7

Tosyloxymethyldiphenylphosphine oxide

Cat. No.: B2384374
CAS No.: 33730-69-7
M. Wt: 404.4 g/mol
InChI Key: LANXDSIYJNBJLR-UHFFFAOYSA-N
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Description

Phosphine oxides, such as diphenylphosphine oxide, are a type of organic phosphorus compound. They are typically white solids that are soluble in polar organic solvents .


Synthesis Analysis

Phosphine oxides can be synthesized by reacting phosphite esters with Grignard reagents, followed by acid treatment of the reaction product .


Molecular Structure Analysis

The molecular structure of phosphine oxides is typically characterized by a phosphorus atom bonded to an oxygen atom and two phenyl groups .


Chemical Reactions Analysis

Phosphine oxides can undergo various chemical reactions. For example, they can be deoxygenated to form phosphines, which are useful as ligands in catalysis .


Physical and Chemical Properties Analysis

Phosphine oxides are typically white solids that are soluble in polar organic solvents . They have a high thermal stability and are resistant to reduction .

Scientific Research Applications

Catalysis in Organic Synthesis

Tosyloxymethyldiphenylphosphine oxide has been utilized in the realm of organic synthesis, particularly in catalytic arylation processes. For instance, it has been employed in cross-coupling reactions involving challenging substrates such as aryl and vinyl chlorides, fluorides, and tosylates. This is highlighted in the work of Ackermann, where the use of heteroatom-substituted secondary phosphine oxides (HASPO), including this compound, is detailed for such applications (Ackermann, 2007).

Liquid Crystal Research

In the study of liquid crystals, this compound plays a significant role. For instance, a compound related to this oxide, triphenylphosphine oxide (TPPO), bearing specific moieties, exhibits a columnar liquid crystalline phase. It has shown responsiveness to alkaline metal cations due to the interactions between cation and phosphine oxide, as reported by Hatano and Kato (Hatano & Kato, 2006).

Chiral Synthesis Applications

This compound has been used in the synthesis of chiral compounds. Harmat and Warren described its use in creating chiral carbon atoms in a stereoselective manner. This was achieved by electrophilic attack on a cyclic allylic phosphine oxide, where the compound played a crucial role in the formation of chiral molecules (Harmat & Warren, 1990).

Dental Materials Research

In dental materials research, derivatives of acylphosphine oxide, which include this compound, have been studied for their photoinitiation behaviors in light-cured dental resins. These studies aimed to understand the UV-VIS spectra and photopolymerization behaviors of these compounds in various resin formulations, as explored by Ikemura and colleagues (Ikemura et al., 2008).

Application in Photoluminescent and Electroluminescent Devices

The compound has been investigated for its potential in improving the photoluminescence and electroluminescent performances of certain materials. For example, Xu and colleagues have studied the application of a chelate phosphine oxide ligand in EuIII complex, showing promising results in terms of luminescence efficiency, which could have implications in device manufacturing (Xu et al., 2006).

Safety and Hazards

Like many chemicals, phosphine oxides should be handled with care. They can be harmful if swallowed and may be harmful to aquatic life with long-lasting effects .

Future Directions

Research on phosphine oxides and related compounds is ongoing, with potential applications in areas such as catalysis and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tosyloxymethyldiphenylphosphine oxide involves the reaction of tosyl chloride with methyldiphenylphosphine oxide in the presence of a base to form the tosylate intermediate. The tosylate intermediate is then reacted with sodium methoxide to form the final product.", "Starting Materials": [ "Tosyl chloride", "Methyldiphenylphosphine oxide", "Base (e.g. triethylamine)", "Sodium methoxide" ], "Reaction": [ "Step 1: Tosyl chloride is added to a solution of methyldiphenylphosphine oxide in an aprotic solvent such as dichloromethane or acetonitrile.", "Step 2: A base such as triethylamine is added to the reaction mixture to facilitate the formation of the tosylate intermediate.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the tosylate intermediate is formed.", "Step 4: Sodium methoxide is added to the reaction mixture to form the final product, Tosyloxymethyldiphenylphosphine oxide.", "Step 5: The reaction mixture is stirred at room temperature for several hours until the final product is formed.", "Step 6: The final product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS No.

33730-69-7

Molecular Formula

C20H21O5PS

Molecular Weight

404.4 g/mol

IUPAC Name

diphenylphosphorylmethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H13O2P.C7H8O3S/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,14H,11H2;2-5H,1H3,(H,8,9,10)

InChI Key

LANXDSIYJNBJLR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2

solubility

not available

Origin of Product

United States

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